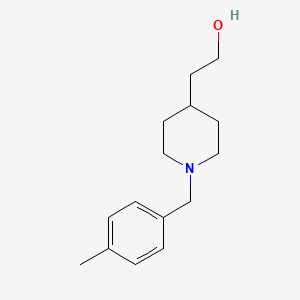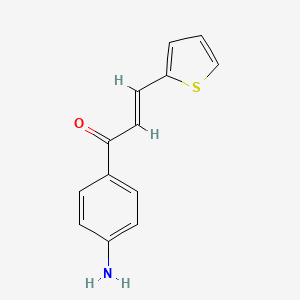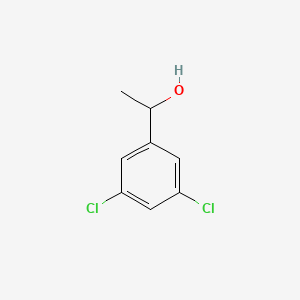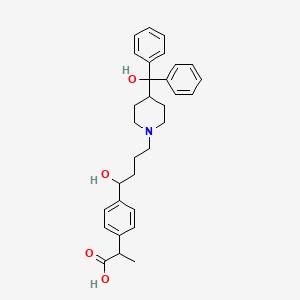
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound features a piperidine ring substituted with a 4-methylbenzyl group and an ethan-1-ol group. It is categorized under aliphatic heterocycles and alcohols .
Wirkmechanismus
Target of Action
The primary target of 2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by forming a strong salt-bridge interaction via its basic nitrogen atom . This interaction is believed to anchor the ligand to the CCR5 receptor . The presence of two or more lipophilic groups in the ligand is another common feature of most of the antagonists .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound can prevent HIV-1 entry into cells .
Pharmacokinetics
95%) and molecular weight of 233.35 g/mol suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the prevention of HIV-1 entry into cells, thereby potentially treating HIV-1 infections .
Biochemische Analyse
Biochemical Properties
It is known that piperidin-4-ol derivatives, a group to which this compound belongs, have been evaluated for potential treatment of HIV . These compounds have shown antagonistic activities against the CCR5 receptor, a coreceptor essential for HIV-1 entry
Cellular Effects
Given its potential role as a CCR5 antagonist, it may influence cell function by modulating cell signaling pathways related to this receptor
Molecular Mechanism
As a potential CCR5 antagonist, it may exert its effects at the molecular level by binding to the CCR5 receptor and inhibiting its function This could involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve high-throughput platforms to synthesize and screen a combinatorial library of piperidine derivatives .
Analyse Chemischer Reaktionen
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol These compounds share a similar piperidine core structure but differ in their substituents, which can affect their biological activity and selectivity . The unique combination of the 4-methylbenzyl group and ethan-1-ol group in this compound contributes to its distinct properties and potential applications .
Eigenschaften
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-2-4-15(5-3-13)12-16-9-6-14(7-10-16)8-11-17/h2-5,14,17H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFCWCYOLNKGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)


amine](/img/structure/B3111674.png)








